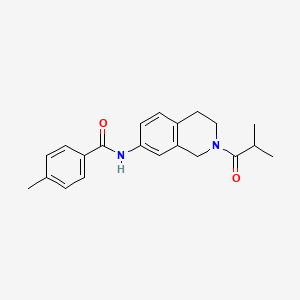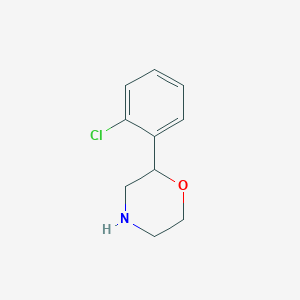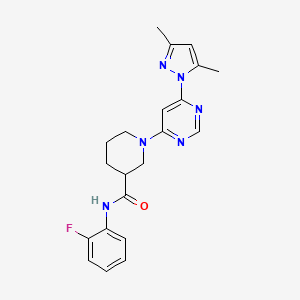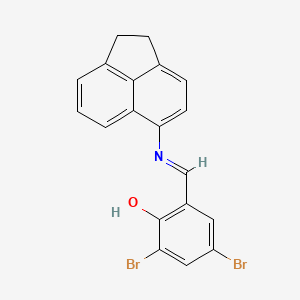
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide, also known as L-765,314, is a synthetic compound that has been extensively studied in the field of neuroscience. It belongs to the class of benzamide derivatives and has been reported to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide is not fully understood. However, it has been reported to act as a dopamine D1 receptor agonist and can stimulate the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. This compound has also been shown to have antioxidant properties and can protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It can increase the levels of dopamine in the brain and improve motor function in animal models of Parkinson's disease. This compound can also reduce the levels of reactive oxygen species and prevent oxidative stress-induced damage to neurons. It has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide in lab experiments include its high potency and specificity for dopamine D1 receptors. It has been extensively studied and has a well-characterized mechanism of action. However, the limitations of using this compound include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide. One potential application is in the treatment of other neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. This compound has also been shown to have potential applications in the treatment of drug addiction and depression. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide involves a multi-step process that includes the reaction of 4-methylbenzoyl chloride with 2-isobutyryl-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with hydroxylamine hydrochloride to yield the final product.
Applications De Recherche Scientifique
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the motor system and is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound has been shown to have neuroprotective effects and can prevent the death of dopaminergic neurons in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
4-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)21(25)23-11-10-16-8-9-19(12-18(16)13-23)22-20(24)17-6-4-15(3)5-7-17/h4-9,12,14H,10-11,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKSAKWOMOZMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2783563.png)
![2-[2-Fluoro-6-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2783564.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2783565.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783567.png)




![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)
![1-[2-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2783583.png)
